molecular formula BHS B15146044 Boranethiol CAS No. 53844-93-2

Boranethiol

Cat. No.: B15146044
CAS No.: 53844-93-2
M. Wt: 43.89 g/mol
InChI Key: DERPBDGEEDNECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Boranethiol can be synthesized through several methods. One common approach involves the reaction of diborane (B₂H₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and to ensure the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature and pressure. The process often includes the purification of the product to remove any impurities that may affect its performance in subsequent applications.

Chemical Reactions Analysis

Types of Reactions

Boranethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form boron oxides and sulfur oxides.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents for this compound include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used in reactions involving this compound.

    Substitution Reactions: Halogenated compounds and other electrophiles are often used in substitution reactions with this compound.

Major Products Formed

    Oxidation: Boron oxides (B₂O₃) and sulfur oxides (SO₂).

    Reduction: Boron hydrides and hydrogen sulfide.

    Substitution: Various organoboron compounds depending on the substituent introduced.

Scientific Research Applications

Boranethiol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.

    Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of boranethiol involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophiles and nucleophiles, and it can participate in both oxidation and reduction reactions. The pathways involved in its reactions are often determined by the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diborane (B₂H₆): A simpler boron hydride with two boron atoms.

    Borane (BH₃): The simplest boron hydride, often used as a reducing agent.

    Thioborane (B₂H₆S): A compound similar to boranethiol but with a different structure.

Uniqueness

This compound is unique due to the presence of both boron and sulfur in its structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

53844-93-2

Molecular Formula

BHS

Molecular Weight

43.89 g/mol

InChI

InChI=1S/BHS/c1-2/h2H

InChI Key

DERPBDGEEDNECM-UHFFFAOYSA-N

Canonical SMILES

[B]S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.